![molecular formula C18H19N5O4 B2617043 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876673-35-7](/img/structure/B2617043.png)
8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Caffeine, is a widely used psychoactive substance that is found in coffee, tea, and energy drinks. It is a central nervous system stimulant that is used to improve alertness and cognitive performance.
作用機序
8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione acts as an adenosine receptor antagonist, which means that it blocks the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and arousal.
Biochemical and physiological effects:
This compound has several effects on the body, including increased heart rate, blood pressure, and metabolic rate. It also stimulates the release of adrenaline, which can cause feelings of alertness and excitement. This compound has been shown to improve cognitive performance, particularly in tasks that require sustained attention and vigilance. It can also improve mood and reduce feelings of fatigue.
実験室実験の利点と制限
8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a widely available and inexpensive substance that can be easily administered to study participants. It has a well-established safety profile and is generally well-tolerated by most people. However, caffeine can have variable effects on individuals, depending on factors such as age, sex, and genetics. It can also interact with other substances, such as alcohol and certain medications, which can complicate research findings.
将来の方向性
There are several areas of research that could benefit from further investigation into the effects of caffeine. One area is the role of caffeine in sleep disorders, such as insomnia and sleep apnea. Another area is the potential use of caffeine as a cognitive enhancer in individuals with neurological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for more research into the long-term effects of caffeine use on health outcomes, such as cardiovascular disease and cancer.
Conclusion:
8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a widely used psychoactive substance that has been extensively studied for its effects on the central nervous system. It acts as an adenosine receptor antagonist, which promotes wakefulness and arousal. This compound has several effects on the body, including increased heart rate, blood pressure, and metabolic rate. It has been shown to improve cognitive performance, mood, and reduce feelings of fatigue. While caffeine has several advantages as a research tool, there are also limitations to its use, particularly in terms of individual variability and potential interactions with other substances. Further research is needed to fully understand the effects of caffeine on health outcomes and to identify potential therapeutic uses.
合成法
8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized from xanthine, a purine base that is found in many plants. The synthesis process involves several steps, including methylation, oxidation, and cyclization. The final product is a white crystalline powder that is soluble in water and has a bitter taste.
科学的研究の応用
8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its effects on the central nervous system. It is used as a research tool to investigate the mechanisms of action of other psychoactive substances. This compound is also used in studies of sleep, mood, and cognitive performance. Its effects on metabolism and cardiovascular function have also been studied.
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-9-10(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(9)12-8-11(26-4)6-7-13(12)27-5/h6-8H,1-5H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSIMPJFWROHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2616960.png)
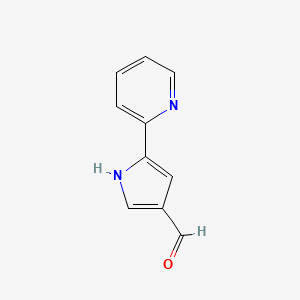
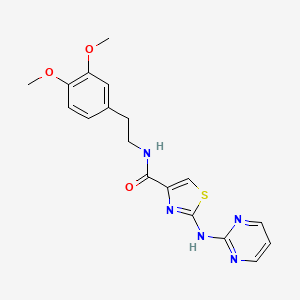
![(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2616966.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)
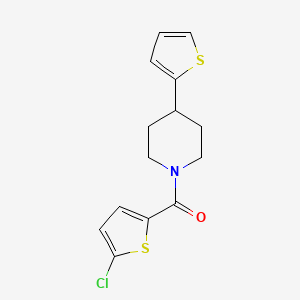

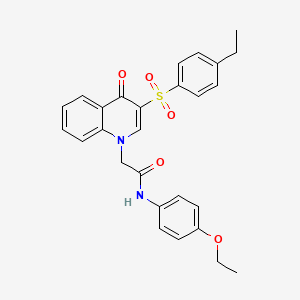
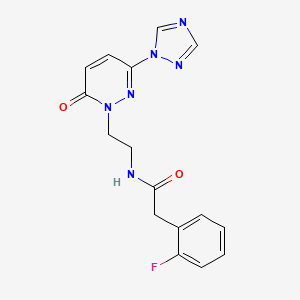
![2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2616975.png)

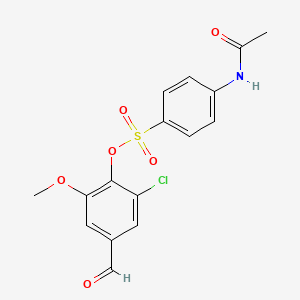
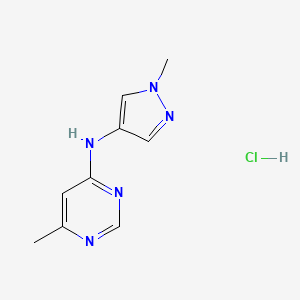
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616983.png)